molecular formula C11H13NO B13070748 2-(3-Aminophenyl)cyclopentan-1-one

2-(3-Aminophenyl)cyclopentan-1-one

Cat. No.: B13070748
M. Wt: 175.23 g/mol
InChI Key: OOTWOFFJNOPAMQ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a meta-aminophenyl substituent. The compound’s structure combines the cyclopentanone core with an aromatic amine group, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. The amino group at the meta position on the phenyl ring enhances its reactivity in condensation and coupling reactions, enabling diverse functionalization pathways .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-aminophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6,12H2

InChI Key

OOTWOFFJNOPAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)cyclopentan-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of cyclopentanone with an appropriate aminophenyl derivative under basic conditions . The reaction typically requires a solid-base catalyst such as potassium fluoride impregnated on alumina (KF/g-Al₂O₃) to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(3-Aminophenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The cyclopentanone ring can undergo various transformations, affecting the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The table below compares 2-(3-aminophenyl)cyclopentan-1-one with derivatives bearing different substituents on the phenyl ring:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Properties
This compound 3-NH₂ C₁₁H₁₁NO 177.22 Reactivity in sulfonamide condensations , potential H-bond donor
2-(4-Acetylphenyl)cyclopentan-1-one (4) 4-COCH₃ C₁₃H₁₄O₂ 202.25 Acetyl group enables keto-enol tautomerism; distinct ¹H NMR peak at δ ~2.5 ppm (CH₃)
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one 4-CF₃ C₁₂H₁₁F₃O 228.21 Electron-withdrawing CF₃ enhances stability; ¹⁹F NMR signals
(S)-2-(4-Bromophenyl)cyclopentan-1-one 4-Br C₁₃H₁₃BrO 277.15 Bromine facilitates cross-coupling reactions; synthesized in 91% yield via ATH

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (electron-donating) increases nucleophilicity, favoring electrophilic substitution, while CF₃ or Br (electron-withdrawing) stabilize intermediates in catalytic reactions .
  • Spectral Differences : The NH₂ group in the target compound may show broad or absent ¹H NMR peaks due to proton exchange, unlike the sharp acetyl or CF₃ signals in analogs .

Substituent Variations on the Cyclopentanone Core

Comparisons with derivatives modified at the cyclopentanone ring:

Compound Name Cyclopentanone Modification Molecular Formula Key Properties
2-(2-Fluoroethyl)cyclopentan-1-one 2-Fluoroethyl side chain C₇H₁₁FO Fluorine enhances lipophilicity; MW = 130.16
2-(3-Methylbutyl)cyclopentan-1-one 3-Methylbutyl chain C₁₀H₁₈O Aliphatic chain increases hydrophobicity; MW = 154.25
2-(Prop-2-en-1-ylidene)cyclopentan-1-one Conjugated enone system C₈H₁₀O α,β-unsaturation enables Diels-Alder reactions; MW = 122.07

Key Observations :

  • Functional Group Impact : Modifications like fluorination or aliphatic chains alter solubility and bioavailability. For example, the fluoroethyl derivative (MW 130.16) is smaller and more polar than the methylbutyl analog (MW 154.25) .
  • Reactivity: Conjugated enone systems (e.g., 2-(prop-2-en-1-ylidene)cyclopentan-1-one) exhibit enhanced reactivity in cycloadditions compared to saturated ketones .

Key Observations :

  • Catalytic Efficiency: Ru(II) catalysts achieve high enantiomeric excess (80–92% ee) in ATH reactions, critical for chiral cyclopentanone derivatives .
  • Photocatalysis : Cu(II)-mediated reactions under UV light offer near-quantitative yields, highlighting the role of energy-efficient methods .

Spectral and Crystallographic Analysis

NMR Spectroscopy

  • 2-(4-Acetylphenyl)cyclopentan-1-one : Acetyl protons appear as a singlet at δ ~2.5 ppm, while aromatic protons resonate at δ 7.0–8.0 ppm .
  • This compound: Expected NH₂ protons (if observable) at δ ~4.5–5.0 ppm (broad), with meta-substituted aromatic protons at δ ~6.5–7.5 ppm .

Crystallography and Hydrogen Bonding

  • The amino group in the target compound may form N–H···O hydrogen bonds with the cyclopentanone carbonyl, influencing crystal packing and stability .
  • Tools like Mercury software enable visualization of such interactions, critical for understanding supramolecular assemblies .

Biological Activity

2-(3-Aminophenyl)cyclopentan-1-one is an organic compound notable for its cyclopentanone structure, which includes an amino group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against various strains of bacteria, including ampicillin-resistant strains of Enterobacter cloacae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
This compoundAmpicillin-resistant E. cloacae
4-AminophenylcyclohexanoneGram-positive bacteria
3-AminophenylacetoneBroad-spectrum activity

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Compounds with similar structures have shown inhibition of nitric oxide (NO) production in macrophage cell lines, indicating potential for reducing inflammatory responses .

Table 2: Anti-inflammatory Effects

Compound NameIC50 (µM)Reference
This compoundTBD
Compound with para-hydroxyl group14.7 ± 0.2
Compound with meta-hydroxyl groupModerate activity

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may interact with specific receptors or enzymes involved in inflammatory pathways or bacterial resistance mechanisms. The presence of the amino group and the carbonyl moiety likely plays a critical role in these interactions.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. For instance, the introduction of various substituents on the phenyl ring has been shown to enhance antimicrobial and anti-inflammatory activities .

Case Study: Diarylpentanoids
A comparative analysis of diarylpentanoids demonstrated that compounds with a cyclohexanone moiety exhibited greater potency than those with a cyclopentanone structure, suggesting that slight modifications in molecular structure can significantly influence biological activity .

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